molecular formula C9H17FO2 B13414327 2-Ethylamyl fluoroacetate CAS No. 63905-87-3

2-Ethylamyl fluoroacetate

Cat. No.: B13414327
CAS No.: 63905-87-3
M. Wt: 176.23 g/mol
InChI Key: WCBSIOCKNZZQPC-UHFFFAOYSA-N
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Description

2-Ethylamyl fluoroacetate is an organic compound that belongs to the class of fluoroacetates. These compounds are characterized by the presence of a fluorine atom attached to an acetate group. This compound is known for its high toxicity and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylamyl fluoroacetate typically involves the esterification of fluoroacetic acid with 2-ethylamyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylamyl fluoroacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form fluoroacetic acid and 2-ethylamyl alcohol.

    Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.

    Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

    Hydrolysis: Fluoroacetic acid and 2-ethylamyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as fluoroacetate derivatives.

Scientific Research Applications

2-Ethylamyl fluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the fluoroacetate group into various molecules.

    Biology: Studied for its toxicological effects on biological systems, particularly its impact on metabolic pathways.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anticancer research.

    Industry: Utilized in the development of pesticides and other agrochemicals due to its high toxicity.

Mechanism of Action

The mechanism of action of 2-ethylamyl fluoroacetate involves its conversion to fluoroacetyl-CoA in the body. Fluoroacetyl-CoA then reacts with citrate to form fluorocitrate, which inhibits the enzyme aconitase in the tricarboxylic acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects .

Comparison with Similar Compounds

  • Ethyl fluoroacetate
  • Methyl fluoroacetate
  • Sodium fluoroacetate

Comparison: 2-Ethylamyl fluoroacetate is unique due to its specific ester group, which imparts different physical and chemical properties compared to other fluoroacetates. For example, its higher molecular weight and longer carbon chain make it less volatile and more lipophilic than ethyl or methyl fluoroacetate. This can influence its absorption, distribution, and overall toxicity in biological systems .

Properties

CAS No.

63905-87-3

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

2-ethylpentyl 2-fluoroacetate

InChI

InChI=1S/C9H17FO2/c1-3-5-8(4-2)7-12-9(11)6-10/h8H,3-7H2,1-2H3

InChI Key

WCBSIOCKNZZQPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)COC(=O)CF

Origin of Product

United States

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